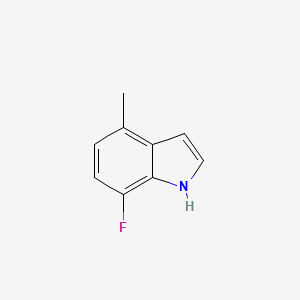

7-fluoro-4-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYWTQMQDCCDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268052-65-8 | |

| Record name | 7-fluoro-4-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functional Group Transformations of 7 Fluoro 4 Methyl 1h Indole Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Core

The reactivity of the 7-fluoro-4-methyl-1H-indole core in substitution reactions is dictated by the electron distribution within its bicyclic structure. The pyrrole (B145914) moiety is π-excessive, making it highly susceptible to electrophilic attack, while the benzene (B151609) ring's reactivity is influenced by the attached substituents. bhu.ac.in

Electrophilic Substitution: The preferred site for electrophilic substitution on an indole ring is the C3 position. This preference is due to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate formed during the attack at C3 without disrupting the aromaticity of the benzene ring. bhu.ac.in In the case of this compound, the fluorine atom at C7 acts as an electron-withdrawing group via induction, while the methyl group at C4 is electron-donating. These effects primarily modulate the reactivity of the benzenoid ring. However, the dominant reactivity remains the electrophilic attack at the C3 position of the electron-rich pyrrole ring. Should the C3 position be occupied, electrophilic substitution typically occurs at the C2 position. If both C2 and C3 are substituted, the attack may be directed to the benzenoid ring, often at the C6 position. bhu.ac.in

Nucleophilic Substitution: Nucleophilic aromatic substitution on the indole core itself is generally challenging due to the ring's high electron density. However, the presence of the fluorine atom at C7 can facilitate such reactions under specific conditions, as halogen substituents can act as leaving groups, particularly when activated by other electron-withdrawing functionalities. scbt.com More commonly, nucleophilic substitution occurs on side chains or substituents attached to the indole nucleus rather than on the core itself. smolecule.com For instance, a chlorine atom on an indole ring can undergo nucleophilic substitution to create various derivatives.

Table 1: Substitution Reactions on the Indole Core

| Reaction Type | Typical Reagents | Primary Site of Reaction | Expected Product Type |

|---|---|---|---|

| Electrophilic Substitution (e.g., Halogenation, Nitration) | Br₂, NBS, Benzoyl Nitrate | C3 | 3-Substituted indole |

| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., alkoxides, amides) | C7 (requires activation) | 7-Substituted indole |

Alkylation and Acylation Reactions at Indole Positions

Alkylation and acylation are fundamental transformations for modifying the indole scaffold, primarily occurring at the nitrogen or the C3 position.

Alkylation: Direct alkylation of the indole nitrogen (N-alkylation) can be achieved using alkyl halides in the presence of a base. The C3 position is also a primary site for alkylation, especially under Friedel-Crafts conditions. beilstein-journals.org For instance, indole reacts with methyl iodide at elevated temperatures to yield 3-methylindole (B30407) as the main product. bhu.ac.in

Acylation: Acylation of indoles, a type of Friedel-Crafts reaction, predominantly occurs at the C3 position due to its high nucleophilicity. jst.go.jpnih.gov This reaction is a key method for introducing carbonyl functionalities, which are versatile handles for further synthetic manipulations. If the C3 position is blocked, acylation may be directed to the C2 position or the nitrogen atom. N-acylation is also common and can be used as a method to protect the indole nitrogen. Rhodium-catalyzed C-H acylation of indolines has been shown to be effective at the C7 position. acs.org

Table 3: Alkylation and Acylation of Indole Derivatives

| Reaction | Position | Typical Reagents | Product Type |

|---|---|---|---|

| Alkylation | N1 | Alkyl halide, Base (e.g., NaH) | N-Alkylindole |

| Alkylation | C3 | Alkyl halide, Lewis Acid | 3-Alkylindole |

| Acylation | N1 | Acyl chloride, Pyridine | N-Acylindole |

| Acylation | C3 | Acyl chloride, Lewis Acid (e.g., AlCl₃) | 3-Acylindole |

Site-Specific Functionalization at Nitrogen and Carbon Positions (e.g., N-metallation, C-metallation)

Directed metalation provides a powerful strategy for regioselective functionalization of the indole ring at positions that are otherwise difficult to access.

N-metallation: The proton on the indole nitrogen is weakly acidic and can be removed by strong bases like sodium hydride (NaH) or organolithium reagents (e.g., n-BuLi). bhu.ac.in This generates a highly nucleophilic N-metallated indole (indolyl anion), which readily reacts with a wide range of electrophiles, such as alkyl halides or acyl chlorides, to afford N-substituted indoles.

C-metallation: Directing groups can be used to achieve C-metallation at specific carbon atoms. For example, an N-carbamoyl group has been shown to be an effective directing group for deprotonation at the C7 position. sci-hub.se This strategy, known as directed ortho metalation (DoM) or directed remote metalation (DreM), creates a carbanion that can be trapped with an electrophile to introduce a new substituent with high regioselectivity. sci-hub.se This approach is crucial for synthesizing specifically substituted indoles, such as those functionalized at the C4 or C7 positions. nih.gov

Table 4: Site-Specific Metallation Strategies

| Metallation Type | Reagent | Site | Subsequent Reaction | Purpose |

|---|---|---|---|---|

| N-metallation | NaH, n-BuLi | N1 | Reaction with electrophiles (e.g., R-X, RCOCl) | N-Functionalization |

| C-metallation (DoM) | LDA, n-BuLi with directing group | C2, C4, C7 | Reaction with electrophiles | Site-selective C-Functionalization |

Reaction with Michael Acceptors for 3-Substituted Indoles

The nucleophilic C3 position of the indole ring can participate in conjugate addition reactions with Michael acceptors. bhu.ac.in This reaction, known as the Michael addition, is a reliable method for forming carbon-carbon bonds and introducing complex side chains at the 3-position. masterorganicchemistry.com

The reaction involves the attack of the indole's C3-position on the β-carbon of an α,β-unsaturated carbonyl compound, nitrile, or nitro compound. bhu.ac.inmasterorganicchemistry.com The reaction is typically catalyzed by an acid, which activates the Michael acceptor towards nucleophilic attack. This method has been used to synthesize a variety of 3-substituted indoles, including 3-indolylchalcones. researchgate.net The process involves three main steps: deprotonation to form the nucleophile (the indole in this case acting as the nucleophile), conjugate addition to the electrophilic alkene, and subsequent protonation. masterorganicchemistry.com

Table 5: Michael Addition Reaction

| Reactants | Conditions | Mechanism | Product |

|---|---|---|---|

| Indole + α,β-Unsaturated Ketone/Ester/Nitrile | Acidic (e.g., KHSO₄) or Lewis Acid | Conjugate (1,4-) Addition | 3-(β-Substituted alkyl)indole |

Biological Interactions and Mechanistic Insights of 7 Fluoro 4 Methyl 1h Indole and Its Analogs

Structure-Activity Relationship (SAR) Studies of Fluorinated and Methylated Indoles

The biological activity of indole (B1671886) derivatives is significantly influenced by the nature and position of substituents on the indole ring. Fluorine and methyl groups are particularly important in this regard, as they can alter the molecule's electronic properties, steric profile, and metabolic stability.

Fluorine's high electronegativity and small size make it a valuable tool in drug design. rsc.org Its introduction into a molecule can significantly impact metabolic stability, hydrophobicity, and bioavailability. rsc.orgtandfonline.comnih.gov The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic oxidation by enzymes like cytochrome P450. tandfonline.commdpi.com This increased stability can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.

From a binding perspective, fluorine can engage in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance binding affinity to target proteins. mdpi.com The electronegativity of fluorine can also create a localized electron-deficient region, influencing electrostatic interactions within a protein's binding pocket. vulcanchem.com For instance, in a series of 2-phenylindole (B188600) derivatives developed as CB1 receptor positive allosteric modulators, a "fluorine walk" around the core structure helped to identify regions tolerant to functionalization and to understand the electronic properties of the ligand-binding site. nih.gov

The position of the fluorine atom on the indole ring is critical. For example, moving the fluorine from the 4-position to other positions can significantly alter the molecule's dipole moment and hydrogen-bonding capabilities, thereby affecting its biological activity. vulcanchem.com In some cases, the introduction of a second fluorine atom can decrease DNA binding affinities. rsc.org

The methyl group, while seemingly simple, plays a crucial role in modulating the biological activity of indole derivatives through steric and electronic effects. vulcanchem.com The addition of a methyl group introduces steric bulk, which can influence the molecule's conformation and its fit within a protein's binding pocket. This can either enhance or diminish activity depending on the specific target. For example, replacing a methyl group with a larger ethyl group in one instance reduced SETD2 inhibition, suggesting steric limitations within the enzyme's hydrophobic pocket. vulcanchem.com

Electronically, the methyl group is weakly electron-donating, which can subtly alter the electron density of the indole ring and influence its reactivity and binding interactions. The position of the methyl group is also a key determinant of its effect. For instance, N-1 methylation of certain indole derivatives has been shown to significantly enhance anticancer activity compared to non-substituted counterparts. nih.gov In a study of CFTR potentiators, moving a methyl group from the 9-position to another position on a tetrahydro-γ-carboline core resulted in a significant decrease in potency, highlighting the importance of its specific placement. acs.org

The specific placement of fluoro and methyl substituents on the indole ring, known as positional isomerism, has a profound impact on the biological activity of the resulting compounds. Even minor changes in the substitution pattern can lead to significant differences in potency, selectivity, and pharmacokinetic properties.

For example, a comparison between 4-fluoro-7-methyl and 7-fluoro-4-methyl isomers of an indole-2-carboxamide revealed distinct pharmacological profiles. vulcanchem.com Chromatographic separation of these isomers is often necessary to evaluate their individual activities. vulcanchem.com Similarly, in the development of CFTR potentiators, swapping the positions of a fluorine and a methyl group on a tetrahydro-γ-carboline scaffold led to a substantial drop in potency, underscoring the critical role of the substitution pattern. acs.org

The electronic effects of fluorine are highly dependent on its position. A fluorine atom at the 4-position, for instance, can have a different impact on the indole ring's electron distribution compared to a fluorine at the 5-, 6-, or 7-position. This, in turn, influences the molecule's ability to interact with its biological target.

Role of Methyl Group in Steric and Electronic Modulation of Biological Activity

Molecular Target Identification and Binding Mechanisms

Fluorinated and methylated indoles have been shown to interact with a variety of molecular targets, including enzymes and receptors, often exhibiting potent and selective activity.

Indole-based compounds have emerged as promising inhibitors of various enzymes. A notable example is their activity against histone methyltransferases (HMTs), such as SETD2. One 4-fluoro-7-methyl-1H-indole-2-carboxamide derivative, EZM0414, is a potent and selective inhibitor of SETD2 with a biochemical IC50 of 18 nM. probechem.comrcsb.org This compound has demonstrated anti-proliferative effects in multiple myeloma and diffuse large B-cell lymphoma cell lines. probechem.com The crystal structure of a related inhibitor bound to SETD2 reveals key interactions within the active site that contribute to its potency. rcsb.org

Fluorinated indoles have also shown potential as inhibitors of viral polymerases. For instance, 7-fluoro-substituted indoles have been investigated as inhibitors of the influenza A polymerase PB2 subunit, acting as bioisosteric replacements for a 7-azaindole (B17877) scaffold. vulcanchem.comnih.gov A 5,7-difluoroindole (B1306068) derivative was identified as a potent and metabolically stable influenza inhibitor with in vivo efficacy in mice. nih.gov Additionally, a 4-fluoro-7-methyl-1H-indole-2-carboxamide showed inhibitory activity against the SARS-CoV-2 RNA-dependent RNA polymerase. vulcanchem.com

Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for fine-tuning receptor activity. nih.govnih.gov Indole derivatives have been successfully developed as allosteric modulators for several G protein-coupled receptors (GPCRs).

One prominent target is the cannabinoid receptor 1 (CB1). A 4-fluoro-7-methyl-1H-indole-2-carboxamide has been identified as a negative allosteric modulator (NAM) of the CB1 receptor, reducing the efficacy of orthosteric agonists. vulcanchem.com Structure-activity relationship studies of indole-2-carboxamides have revealed that specific substitutions at the C3 and C5 positions, along with the nature of the linker and a terminal phenyl ring, are crucial for allosteric modulation of CB1. acs.org

Another important area of research is the modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel where mutations can lead to cystic fibrosis. google.comgoogle.com Indole derivatives have been developed as both potentiators and correctors of CFTR function. nih.govmdpi.com For example, a class of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has been identified as potent CFTR potentiators. acs.org SAR studies on this scaffold highlighted that a 6-fluoro-9-methyl disubstitution pattern was optimal for activity. acs.org

Data Tables

Table 1: Biological Activity of Selected Fluorinated and Methylated Indoles

| Compound/Analog | Target | Activity | Reference |

| 4-Fluoro-7-methyl-1H-indole-2-carboxamide | SETD2 | IC₅₀ = 320 nM | vulcanchem.com |

| 4-Fluoro-7-methyl-1H-indole-2-carboxamide | Cannabinoid Receptor 1 (CB1) | Negative Allosteric Modulator | vulcanchem.com |

| 4-Fluoro-7-methyl-1H-indole-2-carboxamide | SARS-CoV-2 RdRp | 45% inhibition at 10 µM | vulcanchem.com |

| EZM0414 (a 7-fluoro-4-methyl-1H-indole-2-carboxamide derivative) | SETD2 | IC₅₀ = 18 nM | probechem.comrcsb.org |

| 5,7-Difluoroindole derivative | Influenza A PB2 | Potent inhibitor | nih.gov |

| 6-Fluoro-9-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | CFTR | Potentiator (EC₅₀ = 0.06 µM) | acs.org |

Anti-Virulence Mechanisms against Pathogenic Microorganisms (e.g., Pseudomonas aeruginosa quorum sensing)

The emergence of antibiotic resistance has driven research toward alternative therapeutic strategies, such as the regulation of bacterial virulence. nih.gov Instead of killing the bacteria, which can promote the development of resistance, anti-virulence approaches aim to disarm pathogens by inhibiting the systems that control their harmful behaviors. nih.govresearchgate.net The virulence of the opportunistic human pathogen Pseudomonas aeruginosa is largely controlled by a cell-to-cell communication system known as quorum sensing (QS). nih.govmdpi.com This system regulates the expression of numerous virulence factors and biofilm formation. nih.govmdpi.com

While research specifically on this compound is limited in this context, studies on its close structural analog, 7-fluoroindole (B1333265) (7FI), provide significant insights into the potential anti-virulence mechanisms of fluorinated indoles. In a screen of thirty-one natural and synthetic indole derivatives, 7-fluoroindole was identified as a compound capable of inhibiting biofilm formation and blood hemolysis by P. aeruginosa without suppressing the growth of planktonic cells. nih.govresearchgate.net This is a key characteristic of an anti-virulence agent, as it is less likely to impose selective pressure for resistance. nih.gov

Table 1: Effects of 7-fluoroindole (7FI) on Pseudomonas aeruginosa Virulence

| Virulence Factor/Phenotype | Observation | Reference |

|---|---|---|

| Biofilm Formation | Inhibited | nih.govresearchgate.net |

| Hemolysis | Inhibited | nih.govresearchgate.net |

| 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) | Production Markedly Reduced | nih.gov |

| Pyocyanin | Production Markedly Reduced | nih.gov |

| Rhamnolipid | Production Markedly Reduced | nih.gov |

| Pyoverdine (Siderophore) | Production Markedly Reduced | nih.gov |

| Pyochelin (Siderophore) | Production Markedly Reduced | nih.gov |

| Swarming Motility | Clearly Suppressed | nih.govresearchgate.net |

In Vitro Biological Assays for Mechanistic Elucidation (e.g., Cell-based assays for pathway modulation, calcium mobilization assays)

To understand the biological effects and mechanisms of action of compounds like this compound and its analogs, a variety of in vitro biological assays are employed. These assays are crucial for identifying molecular targets and elucidating how these molecules modulate cellular pathways.

Cell-Based Assays for Pathway Modulation: Cell-based assays are fundamental tools for assessing the biological activity of a compound on living cells. For instance, the MTT assay is a colorimetric assay used to measure cell metabolic activity, which can indicate cell viability, proliferation, or cytotoxicity. ajgreenchem.com This type of assay has been used to test the inhibitory effects of indole derivatives on various cancer cell lines, providing IC50 values that quantify the concentration of a compound required to inhibit a biological process by half. ajgreenchem.comgoogle.com Another powerful method is high-content screening (HCS), a cell-based approach that uses automated microscopy and image analysis to assess the effects of compounds on complex cellular phenotypes, such as the inhibition of intracellular parasites like Trypanosoma cruzi. acs.org

Calcium Mobilization Assays: Calcium mobilization assays are specialized functional assays used to monitor intracellular calcium levels, which are a key second messenger in many signal transduction pathways. nih.govabcam.com These assays are particularly valuable for studying G-protein-coupled receptors (GPCRs) and calcium channels. abcam.comnih.gov The process often involves pre-loading cells that express a specific receptor with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. abcam.com When a compound stimulates the receptor, it can trigger the release of calcium from intracellular stores, which binds to the dye and causes a significant increase in its fluorescence. abcam.com This change in fluorescence is measured to quantify the receptor's response. nih.gov This technique is routinely used to characterize the activity of allosteric modulators at cannabinoid receptors (CB1 and CB2) and other GPCRs. nih.govnih.gov

Table 2: Examples of In Vitro Assays for Mechanistic Studies

| Assay Type | Principle | Application Example | Reference |

|---|---|---|---|

| MTT Assay | Colorimetric measurement of metabolic activity via reduction of tetrazolium salt. | Determining the cytotoxicity and anti-proliferative effects of indole derivatives on cancer cell lines. | ajgreenchem.comgoogle.com |

| Calcium Mobilization Assay | Measures changes in intracellular calcium concentration using fluorescent dyes. | Evaluating the activity of allosteric modulators on G-protein-coupled receptors (GPCRs) like the CB1 receptor. | nih.govabcam.comnih.gov |

| High-Content Screening (HCS) | Automated microscopy and image analysis of cells treated with compounds. | Phenotypic screening for activity against intracellular pathogens such as T. cruzi. | acs.org |

| Kinase Inhibition Assay | Measures the inhibition of a specific kinase enzyme's activity. | Screening compounds for their ability to inhibit tyrosine kinases, which are often involved in cancer. | |

Molecular Docking and Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools in modern medicinal chemistry for predicting and analyzing how a ligand, such as an indole derivative, interacts with its biological target at a molecular level. nih.govnutricion.org

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when it binds to a target protein. nutricion.org The method involves searching for the most stable binding pose by evaluating various interaction forces, including electrostatic, hydrogen bonding, and hydrophobic interactions. nutricion.orgresearchgate.net Docking studies are widely used to screen virtual libraries of compounds, identify potential drug candidates, and understand structure-activity relationships (SAR). nutricion.orgnih.gov For example, docking has been used to model the interaction of indole derivatives with the colchicine (B1669291) binding site of tubulin and to predict the binding of novel indoline (B122111) compounds to the EGFR kinase domain, providing insights into their potential as anti-cancer agents. nih.govnih.gov The results are often expressed as a binding affinity or docking score, which estimates the strength of the interaction. researchgate.netwestmont.edu

Molecular Dynamics (MD) Simulations: Following molecular docking, molecular dynamics (MD) simulations are often performed to validate the predicted binding pose and assess the stability of the ligand-protein complex over time. nih.govmalariaworld.org MD simulations model the movements and interactions of atoms and molecules according to the laws of physics, providing a dynamic view of the complex. malariaworld.org These simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds, are maintained, thereby reinforcing the reliability of the docking results. nih.govmalariaworld.org For example, MD simulations have been used to confirm the stability of complexes between indolizine (B1195054) derivatives and mosquito juvenile hormone-binding protein, as well as between indoline derivatives and the EGFR kinase domain. nih.govmalariaworld.org

Table 3: Computational Methods for Studying Ligand-Target Interactions

| Method | Purpose | Key Information Provided | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the binding conformation and affinity of a ligand to a protein's active site. | Binding pose, docking score (binding energy), key interacting amino acid residues. | nih.govnutricion.orgwestmont.edu |

| Molecular Dynamics (MD) Simulation | Simulates the motion of the ligand-protein complex over time to assess its stability. | Stability of the binding pose, conformational changes, persistence of key interactions (e.g., hydrogen bonds). | nih.govmalariaworld.org |

Metabolic Pathways and Biotransformation of the Indole Core in Biological Systems

In Vitro Metabolism Studies

In vitro models, particularly human liver microsomes, are indispensable tools for predicting the metabolic fate of indole-containing compounds in humans. researchgate.net These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism. researchgate.nettandfonline.com

Studies using human liver microsomes have been instrumental in identifying the specific CYP isoforms responsible for the metabolism of various indole (B1671886) derivatives. For instance, the oxidation of indole to indoxyl, a precursor to the uremic toxin indoxyl sulfate (B86663), is primarily catalyzed by CYP2E1. researchgate.net Research on synthetic cannabinoids, such as JWH-018 and its fluorinated analog AM2201, has identified CYP2C9 and CYP1A2 as the major enzymes involved in their oxidation. nih.gov Similarly, CYP1A2, CYP2C19, and CYP2E1 have been shown to be the most active in the metabolism of indole itself, leading to a variety of products. researchgate.net The metabolism of the synthetic cannabinoid AM1220 has also been investigated using human liver microsomes.

The data below summarizes the key CYP450 enzymes involved in the metabolism of select indole derivatives as determined by in vitro studies.

| Indole Derivative | Major Metabolizing CYP450 Enzymes | Reference(s) |

| Indole | CYP2E1, CYP2A6, CYP2C19 | researchgate.netresearchgate.net |

| JWH-018 | CYP2C9, CYP1A2 | nih.gov |

| AM2201 (fluorinated JWH-018) | CYP2C9, CYP1A2 | nih.govcapes.gov.br |

| Indoline (B122111) | CYP3A4 | nih.gov |

These in vitro systems not only help in identifying the key metabolizing enzymes but also in characterizing the resulting metabolites. For example, the in vitro metabolism of indoline by human liver microsomes and specific CYP isoforms leads to its aromatization to indole. nih.gov Furthermore, in vitro studies can reveal potential drug-drug interactions by assessing the inhibitory effects of compounds on specific CYP isoforms. karger.com

Oxidative Biotransformations of the Indole Ring

The indole ring is susceptible to oxidative biotransformation at several positions, with the 2- and 3-positions being particularly reactive. hyphadiscovery.comsci-hub.se These reactions are primarily mediated by cytochrome P450 enzymes and can lead to a diverse array of metabolites. researchgate.nethyphadiscovery.com

Oxidation at the 3-position of the indole ring is a common metabolic pathway, yielding 3-hydroxyindole, also known as indoxyl. sci-hub.senih.gov Indoxyl is a reactive intermediate that can undergo further oxidation. researchgate.netnih.gov For example, it can be oxidized to isatin. sci-hub.senih.gov The formation of indigo (B80030) and indirubin (B1684374) pigments from indole metabolism is also a result of the dimerization of indoxyl. researchgate.net

Oxidation at the 2-position of the indole ring leads to the formation of oxindole (B195798). researchgate.netsci-hub.se This is considered a minor pathway for indole itself but can be significant for substituted indoles. sci-hub.se Further oxidation of oxindole can occur, for instance, at the 5-position to yield 5-hydroxyoxindole. sci-hub.se

The substitution pattern on the indole ring significantly influences the site and outcome of oxidation. For instance, 2-phenylindole (B188600) can form a stable N-hydroxy metabolite, a reaction not typically observed with unsubstituted indole. sci-hub.se Engineered enzymes, such as fungal unspecific peroxygenases (UPOs) and artificial mini-enzymes, have been developed to catalyze the selective oxidation of indole and its derivatives, often targeting the C3 position to produce 3-oxindoles. livescience.ioacs.orgcnr.it These biocatalysts can also facilitate the formation of indigo dyes from various indole derivatives. mdpi.com

The table below outlines the primary oxidative products formed from the indole ring at the 2- and 3-positions.

| Position of Oxidation | Primary Metabolite(s) | Subsequent Products | Reference(s) |

| 3-position | Indoxyl (3-hydroxyindole) | Indigo, Indirubin, Isatin | researchgate.netsci-hub.senih.gov |

| 2-position | Oxindole | 5-hydroxyoxindole | researchgate.netsci-hub.se |

| 2- and 3-positions | Indole-2,3-epoxide | 2-oxindole, Indoxyl | mdpi.com |

It is important to note that the initial oxidation can also involve the formation of an indole-2,3-epoxide, which can then rearrange to form either 2-oxindole or indoxyl. mdpi.com The enzymatic and chemical environment dictates the final product distribution. acs.orgcnr.it

Conjugation Reactions

Following phase I oxidative metabolism, indole metabolites can undergo phase II conjugation reactions, which typically increase their water solubility and facilitate their excretion from the body. sci-hub.se One such important conjugation reaction is glycosylation.

Glycosylation involves the attachment of a sugar moiety, such as glucose, to the indole metabolite. This process is catalyzed by enzymes known as glycosyltransferases. researchgate.netnih.gov In the context of indole metabolism, glycosylation can occur at different positions, including the hydroxyl groups introduced during oxidation or the nitrogen atom of the indole ring itself. nih.govresearchgate.net

For example, indoxyl, the product of 3-hydroxylation of indole, is a substrate for conjugation. It is commonly excreted in the urine as indoxyl sulfate, but it can also be conjugated with glucuronic acid. sci-hub.se The formation of 1-O-indole-3-acetyl-β-D-glucose from indole-3-acetic acid (IAA) is a well-characterized glycosylation reaction in plants, catalyzed by UDPG:indole-3-ylacetyl-β-D-glucosyltransferase. nih.gov While this specific reaction is from plant biochemistry, it illustrates the principle of glycosylation of the carboxyl group of an indole derivative.

In humans, tryptophan, the precursor to many indole compounds, can also undergo glycosylation. Studies have identified 2-(α-mannopyranosyl)-L-tryptophan in human urine, indicating that enzymatic N-glycosylation of the indole ring can occur. sciforum.net

The table below summarizes examples of glycosylation reactions involving indole derivatives.

| Indole Derivative | Type of Glycosylation | Resulting Conjugate | Reference(s) |

| Indoxyl (3-hydroxyindole) | Sulfation/Glucuronidation | Indoxyl sulfate/glucuronide | sci-hub.se |

| Indole-3-acetic acid (IAA) | O-glycosylation | 1-O-indole-3-acetyl-β-D-glucose | nih.gov |

| Tryptophan | N-glycosylation | 2-(α-mannopyranosyl)-L-tryptophan | sciforum.net |

Glycosylation plays a crucial role in the detoxification and clearance of indole metabolites. nih.gov It can also modulate the biological activity and stability of these compounds. researchgate.net

Role of Intestinal Microbiota in Indole Metabolism

The human gut microbiota plays a pivotal role in the metabolism of dietary tryptophan, an essential amino acid, leading to the production of a variety of indole derivatives. researchgate.netfrontiersin.orgmdpi.com This metabolic pathway is unique as it is almost exclusively carried out by microorganisms. tandfonline.com

Certain gut bacteria, including species from the genera Bacteroides, Clostridium, and Escherichia, possess the enzyme tryptophanase, which converts tryptophan into indole. nih.gov The gut microbiota can also produce other indole derivatives such as indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), indole-3-lactic acid (ILA), and indole-3-aldehyde (IAld) through various enzymatic pathways. mdpi.comtandfonline.com

These microbially-produced indole metabolites are not simply waste products; they act as important signaling molecules that influence host physiology in numerous ways. frontiersin.orgnih.gov They can modulate the immune system, enhance the intestinal barrier function, and even influence brain function through the gut-brain axis. nih.govnih.gov For example, indole and its derivatives can act as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune responses and maintaining intestinal homeostasis. frontiersin.orgnih.gov

The composition of the gut microbiota can significantly impact the profile of indole metabolites produced. mdpi.com Factors such as diet can influence the abundance of indole-producing bacteria. mdpi.com For instance, high-fiber diets may promote the growth of beneficial bacteria, while high-fat diets might have the opposite effect. mdpi.com

The table below lists some of the key indole metabolites produced by the gut microbiota and the bacteria known to be involved.

| Indole Metabolite | Producing Bacteria (Examples) | Precursor | Reference(s) |

| Indole | Escherichia coli, Clostridium sp., Bacteroides sp. | Tryptophan | nih.gov |

| Indole-3-acetic acid (IAA) | Clostridium sp., Bacteroides sp., Bifidobacterium sp. | Tryptophan | nih.gov |

| Indole-3-propionic acid (IPA) | Clostridium sp. | Tryptophan | tandfonline.com |

| Indole-3-lactic acid (ILA) | Bifidobacterium sp., Lactobacillus sp. | Tryptophan | tandfonline.com |

| Indole-3-aldehyde (IAld) | Various gut bacteria | Tryptophan | tandfonline.com |

Once produced in the gut, indole and its derivatives can be absorbed into the bloodstream and further metabolized by the host's enzymes, primarily in the liver. bevital.nomdpi.com This interplay between the gut microbiota and host metabolism highlights the complexity of indole biotransformation.

Design Strategies for Modulating Metabolic Stability of Indole Derivatives

The metabolic instability of some indole-based drug candidates can limit their therapeutic potential. nih.gov Consequently, medicinal chemists employ various strategies to modulate the metabolic stability of these compounds, often guided by an understanding of their metabolic pathways. nih.govmdpi.com

A primary approach is to block or alter the sites of metabolic attack. tandfonline.com Since the 2- and 3-positions of the indole ring are often susceptible to oxidation, introducing substituents at these positions can enhance metabolic stability. nih.gov For example, in the development of selective androgen receptor modulators, substitution at the 2- and 3-positions of the indole core was explored to improve metabolic half-life. nih.gov

Fluorine substitution is a widely used strategy in drug design to improve metabolic stability. tandfonline.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to oxidative cleavage by CYP enzymes. tandfonline.com Introducing fluorine at or near a metabolically labile site can effectively block metabolism. tandfonline.com For example, a 5,7-difluoroindole (B1306068) derivative was identified as a potent and metabolically stable influenza inhibitor, in part due to the fluorine substitutions. researchgate.net The introduction of fluorine can also alter the electronic properties of the molecule, which can indirectly affect metabolism. tandfonline.com

Other strategies to enhance metabolic stability include:

Reducing lipophilicity: Highly lipophilic compounds tend to be more readily metabolized by CYP enzymes. nih.gov

Introducing steric hindrance: Bulky groups near a metabolic hotspot can prevent the enzyme from accessing the site. nih.gov

Bioisosteric replacement: Replacing a metabolically labile group with a bioisostere that is more stable can be an effective strategy. For instance, replacing an ester group, which can be susceptible to hydrolysis, with a more stable five-membered heterocycle has been shown to improve the metabolic stability of arylthioindoles. acs.org

The table below summarizes key strategies for improving the metabolic stability of indole derivatives.

| Strategy | Mechanism | Example | Reference(s) |

| Substitution at metabolic hotspots | Blocking access of metabolizing enzymes to the 2- and 3-positions of the indole ring. | Introduction of substituents at the 2- and 3-positions of an indole-based androgen receptor antagonist. | nih.gov |

| Fluorine substitution | Increasing the strength of the C-H bond at the site of metabolism. | A 5,7-difluoroindole derivative as an influenza inhibitor. | tandfonline.comresearchgate.net |

| Bioisosteric replacement | Replacing a labile functional group with a more stable one. | Replacement of an ester group with a heterocycle in arylthioindoles. | acs.org |

| Altering physicochemical properties | Reducing lipophilicity to decrease substrate affinity for CYP enzymes. | General drug design principle. | nih.gov |

By employing these design strategies, researchers can develop indole-based therapeutic agents with improved pharmacokinetic profiles and enhanced efficacy. mdpi.comnih.gov

Role of 7 Fluoro 4 Methyl 1h Indole As a Chemical Biology Probe and in Advanced Materials

Applications as Building Blocks for Complex Molecular Architectures in Pharmaceutical Development

The 7-fluoro-4-methyl-1H-indole scaffold is a versatile starting point for the synthesis of more complex molecules in drug discovery. lookchem.commedchemexpress.comscbt.com The indole (B1671886) core itself is a known pharmacophore, and the strategic placement of substituents like fluorine and methyl groups allows for the fine-tuning of a molecule's physicochemical properties. rsc.orgcymitquimica.com The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group can influence steric interactions and solubility. smolecule.com

This compound serves as a key intermediate, enabling the construction of larger, more intricate molecules with potential therapeutic applications. lookchem.com For instance, it can be used to synthesize derivatives like (R)-(7-Fluoro-4-methyl-1H-indol-2-yl)(2-((methyl(prop-2-yn-1-yl)amino)methyl)piperidin-1-yl)methanone, demonstrating its direct utility as a foundational piece in building elaborate chemical entities for pharmaceutical research. bldpharm.com The synthesis of such complex structures relies on the reactivity of the indole ring, which can be modified through various chemical reactions to introduce additional functional groups and build molecular diversity. ossila.com This versatility makes it a valuable asset in the development of new drugs targeting a wide range of diseases, including cancer and viral infections. rsc.orgsci-hub.senih.gov

Table 1: Examples of Complex Molecules Derived from Indole Scaffolds and their Pharmaceutical Relevance

| Molecule Class | Therapeutic Area | Key Structural Features | Research Findings |

|---|---|---|---|

| Indole-benzimidazole derivatives | Anticancer | p-fluorobenzyl group at R1 position | Showed prominent activity against MCF-7 breast cancer cells. openmedicinalchemistryjournal.com |

| Bis-indole derivatives | Anticancer, Antiviral | Methylene bridge connecting two indole units | Naturally occurring derivatives have been synthesized and show biological activity. openmedicinalchemistryjournal.com |

| Indole-thiosemicarbazone derivatives | Anticancer | Phenyl substitution on the thiosemicarbazone moiety | Potent against A-549 lung cancer and Hep-G2 liver cancer cell lines. sci-hub.se |

Utilization as Research Tools for Exploring Indole Derivative Properties

This compound is not only a building block but also a valuable research tool for probing the fundamental properties of the broader indole class of compounds. scbt.com By studying this specific molecule, scientists can gain insights into structure-activity relationships (SAR), which are crucial for rational drug design. smolecule.com

Role in Ligand Design and Development for Specific Biological Systems

The fluorine atom at the C7 position can be particularly advantageous in ligand design. It can enhance binding affinity through favorable electrostatic or hydrophobic interactions within a protein's binding pocket and can improve the metabolic stability of the ligand, leading to better pharmacokinetic properties. smolecule.com For example, research into other fluorinated indoles, such as the 6-fluoro-1H-indole moiety in the 5-HT6R antagonist idalopirdine, demonstrates the successful application of this strategy in developing ligands for neurological targets. mdpi.com By modifying the this compound core, researchers can systematically explore how different functional groups affect binding to a target of interest, thereby guiding the development of more potent and selective therapeutic agents. ossila.com

Potential in Organic Electronics and Photonics (e.g., Dye-Sensitized Solar Cells, OLEDs)

Beyond its biological applications, the indole scaffold has garnered attention in the field of materials science, particularly for organic electronics and photonics. ossila.com Indole derivatives are used as building blocks for organic dyes and semiconductors due to their highly conjugated π-electron systems, which are capable of absorbing and emitting light and transporting charge. ossila.com

Table 2: Potential Applications of Indole Derivatives in Organic Electronics

| Application | Role of Indole Derivative | Key Findings from Related Studies |

|---|---|---|

| Dye-Sensitized Solar Cells (DSSCs) | Electron donor unit in sensitizing dyes | Indole derivatives used as donors have achieved power conversion efficiencies over 13%. ossila.com |

| Dye-Sensitized Solar Cells (DSSCs) | Co-sensitizer with other dyes | Indole-based co-sensitizers can enhance light harvesting and suppress charge recombination, boosting efficiency to over 10%. rsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or charge-transport materials | Fluorinated building blocks are used for the synthesis of OLED materials. ossila.com |

Structural Scaffolds in Medicinal Chemistry for Diverse Biological Activities

The this compound framework serves as a versatile structural scaffold upon which a multitude of medicinally active compounds can be built. sci-hub.senih.gov The indole core is a recurring motif in compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antitubercular properties. rsc.orgnih.govresearchgate.netnih.govossila.com

The utility of this scaffold lies in its ability to be chemically decorated at multiple positions, allowing medicinal chemists to create libraries of compounds with diverse functionalities. By starting with the this compound core, researchers can systematically introduce different chemical groups to optimize a compound's activity against a specific biological target. Structure-activity relationship (SAR) studies on related compounds have frequently shown that the presence and position of a fluorine atom can be critical for potency. For example, studies on certain indole derivatives found that fluorine substitution enhanced anticancer activity and was favorable for anti-HIV activity. sci-hub.seajgreenchem.com This suggests that the this compound scaffold is a promising starting point for the discovery and development of novel therapeutic agents across various disease areas. nih.govossila.com

Table 3: Biological Activities Associated with Indole-Based Scaffolds

| Biological Activity | Example Derivative Class | Research Context |

|---|---|---|

| Anticancer | Indole-3-thiocyanate derivatives | Showed high potency against several human cancer cell lines. innovareacademics.in |

| Antimicrobial | Thiazolidinone-indole hybrids | Exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. nih.gov |

| Antitubercular | Indole-based cationic amphiphiles | Reported to disrupt the mycobacterial membrane. nih.gov |

| Antiviral | Indole alkaloid glucosides | Isolated from natural sources and showed activity against the influenza virus. openmedicinalchemistryjournal.com |

Future Research Directions and Translational Perspectives for 7 Fluoro 4 Methyl 1h Indole

Development of Catalytic Asymmetric Syntheses for Enantiomerically Pure Forms

The synthesis of enantiomerically pure indole (B1671886) derivatives is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.govsemanticscholar.org While methods for the synthesis of racemic 7-fluoro-4-methyl-1H-indole and its derivatives exist, the development of catalytic asymmetric methods to access its enantiomerically pure forms represents a critical future research direction. sci-hub.se

Future efforts should focus on exploring various chiral catalysts, including transition metal complexes and organocatalysts, for the enantioselective synthesis of this compound derivatives. nih.govsemanticscholar.org The asymmetric Friedel-Crafts reaction, a powerful tool for creating chiral centers in indole compounds, could be adapted for this purpose. nih.gov The development of such synthetic strategies would be invaluable for structure-activity relationship (SAR) studies and for the generation of more specific and potent therapeutic agents.

Advanced Biological Screening and Target Validation for Novel Pathways

Preliminary research has revealed that derivatives of this compound possess promising biological activities. For instance, a carboxamide derivative has shown activity against several important therapeutic targets. vulcanchem.com Furthermore, a bromo-derivative has been utilized in the synthesis of dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in cancer immune evasion. sci-hub.se

A comprehensive biological screening of this compound and a library of its derivatives against a wide array of biological targets is warranted. This should include, but not be limited to, kinases, G-protein coupled receptors, and enzymes involved in epigenetic regulation and metabolic pathways. High-throughput screening campaigns, coupled with target validation studies, could uncover novel biological pathways modulated by this scaffold and identify new therapeutic opportunities.

Exploration of Unexplored Pharmacological Targets and Mechanistic Insights

The known pharmacological profile of a derivative of this compound provides a strong rationale for exploring its potential at other targets. The reported activity of 4-fluoro-7-methyl-1H-indole-2-carboxamide as an inhibitor of histone methyltransferases (SETD2), a negative allosteric modulator of the cannabinoid receptor 1 (CB1), and an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase highlights the promiscuity and potential of this structural class. vulcanchem.com

Future investigations should aim to elucidate the mechanism of action at these known targets and to identify novel pharmacological targets. This could involve biochemical and cellular assays, as well as chemoproteomics approaches. Understanding the molecular interactions between this compound derivatives and their biological targets will be crucial for optimizing their potency and selectivity.

Deeper Computational Modeling for Structure-Function Elucidation and Predictive Analytics

Computational modeling techniques are indispensable tools in modern drug discovery. dokumen.pub For this compound, deeper computational studies can provide valuable insights into its structure-function relationships and guide the design of new derivatives with improved properties.

Density functional theory (DFT) calculations have been used to analyze the electronic properties of a carboxamide derivative of 4-fluoro-7-methyl-1H-indole, revealing a planar indole ring system with a significant dipole moment that may favor interactions with polar enzyme active sites. vulcanchem.com Future computational work should expand on this by employing a range of methods, including:

Quantitative Structure-Activity Relationship (QSAR): To identify the key molecular descriptors that correlate with biological activity.

Molecular Docking: To predict the binding modes of this compound derivatives in the active sites of various target proteins.

Molecular Dynamics Simulations: To study the dynamic behavior of ligand-protein complexes and to estimate binding free energies.

These computational approaches will facilitate a more rational design of new derivatives and help predict their biological activities and potential off-target effects.

Investigation into Novel Chemical Transformations and Derivatization Routes

The development of novel chemical transformations and derivatization routes for this compound is essential for expanding its chemical space and for creating a diverse library of compounds for biological evaluation. The synthesis of the 2-carboxylic acid derivative of this compound has been reported, providing a key intermediate for further functionalization. chemsrc.comacs.org

Future research should focus on exploring a variety of chemical reactions at different positions of the indole ring. This could include:

C-H functionalization: For the direct introduction of new functional groups.

Cross-coupling reactions: To introduce aryl, alkyl, and other substituents.

Cyclization reactions: To construct more complex fused ring systems.

The development of efficient and regioselective methods for the derivatization of this compound will be critical for a thorough exploration of its therapeutic potential. researchgate.net

Expanding Applications in Advanced Materials Science

Fluorinated indole derivatives have shown promise in the field of materials science, with potential applications in organic light-emitting diodes (OLEDs), organic semiconductors, and as dyes. ambeed.com The unique electronic properties conferred by the fluorine and methyl substituents on the indole ring of this compound make it an attractive candidate for investigation in this area.

Future research should explore the synthesis of polymers and other advanced materials incorporating the this compound moiety. Characterization of the photophysical and electronic properties of these materials could lead to the development of novel components for electronic devices and sensors.

Understanding Long-Term Metabolic Effects and Interactions in Complex Biological Systems

A thorough understanding of the metabolic fate of this compound is crucial for its development as a therapeutic agent. The introduction of a fluorine atom can significantly alter the metabolic profile of a molecule, often leading to increased metabolic stability. acs.org However, it can also lead to the formation of unique metabolites with their own pharmacological or toxicological properties.

Long-term metabolic studies in preclinical models are necessary to identify the major metabolic pathways of this compound and to characterize its metabolites. acs.orgmedrxiv.org Furthermore, studies on its potential for drug-drug interactions, for example, through inhibition or induction of cytochrome P450 enzymes, will be essential for ensuring its safety and efficacy in a clinical setting.

Q & A

Q. What are the recommended synthetic routes for 7-fluoro-4-methyl-1H-indole, and what methodological considerations ensure high yield and purity?

Answer: The synthesis typically involves multi-step protocols:

- Step 1 : Fluorination of the indole core via electrophilic substitution (e.g., using Selectfluor® or DAST) at the 7-position.

- Step 2 : Methylation at the 4-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) achieves >95% purity .

Q. Key Considerations :

- Monitor reaction temperature to avoid over-fluorination.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Q. How can the structure of this compound be characterized experimentally?

Answer: Standard characterization methods include:

- NMR : ¹⁹F NMR confirms fluorine substitution (δ ~ -120 ppm for aromatic F). ¹H NMR distinguishes methyl (δ ~ 2.5 ppm) and indole NH (δ ~ 11 ppm).

- XRD : Single-crystal X-ray diffraction resolves regiochemistry and confirms planar indole ring geometry.

- HRMS : Accurate mass measurement (e.g., ESI-TOF) validates molecular formula (C₉H₈FN).

- IR : N-H stretch (~3400 cm⁻¹) and aromatic C-F stretch (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the fluorine substituent at the 7-position influence the compound’s reactivity in electrophilic substitution reactions?

Answer: Fluorine’s strong electron-withdrawing effect (-I) deactivates the indole ring, directing electrophiles to the less deactivated positions (5- and 6-positions). For example:

- Nitration : Occurs at the 5-position with HNO₃/H₂SO₄ due to meta-directing effects.

- Halogenation : Bromine (Br₂/FeCl₃) substitutes at the 6-position.

Methodological Insight :

Use computational modeling (DFT) to predict regioselectivity and validate with LC-MS monitoring .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Common discrepancies arise from:

- Solubility differences : Use standardized DMSO/PBS buffers for in vitro assays.

- Structural analogs : Compare activity of 7-fluoro-4-methyl derivatives with 7-bromo-4-fluoro () or 4-ethyl analogs () to isolate substituent effects.

Q. Validation Workflow :

Replicate assays under identical conditions (pH, temperature).

Perform SAR studies with controlled substituent variations.

Use statistical tools (ANOVA) to assess significance .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Answer: Challenges :

- Low melting point (~120°C) complicates crystal growth.

- Polymorphism risk due to fluorine’s small size and high electronegativity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.